molecular formula C9H7BrN2S2 B1345265 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine CAS No. 90484-42-7

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

Cat. No. B1345265
CAS RN: 90484-42-7
M. Wt: 287.2 g/mol
InChI Key: OZSLQISXRKZGHR-UHFFFAOYSA-N
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Description

Synthesis and Structure-Activity Relationship Analysis

The synthesis of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine is not directly reported in the provided papers. However, a related compound, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, was synthesized and identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) from a high-throughput screening (HTS) process. The structure-activity relationship (SAR) around this hit was explored, and the X-ray coordinates of the ligand with cdk5 were reported, revealing an unusual binding mode to the hinge region via a water molecule . This information suggests that the synthesis of related thiazole compounds might involve similar strategies and that their activity could be modulated by the substitution pattern on the thiazole ring.

Molecular Structure Analysis

X-ray crystallography has been utilized to study the binding of related sulfonamide compounds to enzymes. For instance, the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide to human carbonic anhydrase isozyme II was elucidated, showing the canonical binding mode to the zinc ion and interactions with specific amino acid residues . Although the compound is not directly studied, the reported binding interactions provide insights into how similar thiazole sulfonamides might interact with their biological targets.

Chemical Reactions Analysis

The papers do not provide specific reactions for 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine. However, a related compound, 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, was synthesized through the reaction of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde . This suggests that similar thiazole compounds could be synthesized through reactions involving amino groups and electrophilic sulfonate esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine are not directly reported. However, spectroscopic and computational analyses were performed on a related compound, which was characterized using IR, 1H, and 13C NMR spectroscopy. Theoretical investigations included density functional theory (DFT) calculations, which provided insights into the stability of different tautomeric forms and the non-linear optical (NLO) properties of the molecule . These analyses suggest that similar thiazole compounds could exhibit interesting optical properties and that their stability might be influenced by tautomerism.

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, including derivatives similar to the requested compound, showing significant antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013). Another research developed novel imidazothiazole sulfides and sulfones, which demonstrated better anthelmintic and anti-inflammatory activities (Shetty et al., 2010).

Anti-inflammatory and Anthelmintic Activities

The compounds synthesized from derivatives of the specified chemical showed promising results in anti-inflammatory and anthelmintic testing, highlighting their potential for developing new treatments in these areas (Shetty et al., 2010).

Photophysical Properties for Sensing Applications

Research into 5-amino-2-(4-methylsulfanylphenyl)thiazoles, closely related to the specified compound, explored their photophysical properties. This study is significant for developing fluorescent molecules useful in material sciences, sensing hazardous compounds and metals, and biomolecular sciences, demonstrating the versatility of thiazole derivatives in scientific research (Murai et al., 2018).

Antituberculosis and Cytotoxicity Studies

A series of 3-heteroarylthioquinoline derivatives, structurally related to the requested compound, were synthesized and tested for in vitro activity against Mycobacterium tuberculosis, showing significant activity. This highlights the potential use of such compounds in treating tuberculosis and their safety profile in cytotoxicity studies against mouse fibroblasts (Chitra et al., 2011).

properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S2/c10-6-1-3-7(4-2-6)13-8-5-12-9(11)14-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSLQISXRKZGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640032
Record name 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine

CAS RN

90484-42-7
Record name 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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